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Compound of Interest

Compound Name: (+)-Glaucine

Cat. No.: B1671577

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Glaucine is a prominent aporphine alkaloid naturally occurring in various plant species,
most notably the yellow horn poppy (Glaucium flavum).[1] It is the dextrorotatory enantiomer of
glaucine and is recognized for its diverse pharmacological activities, including antitussive,
bronchodilator, anti-inflammatory, and neuroleptic effects.[1] Its therapeutic potential is
attributed to its action as a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel
blocker.[1] This technical guide provides a comprehensive overview of the chemical structure
and stereochemistry of (+)-Glaucine, supported by quantitative data, experimental protocols,
and visual diagrams to facilitate a deeper understanding for research and drug development
purposes.

Chemical Structure and Properties

(+)-Glaucine possesses a tetracyclic dibenzo[de,g]quinoline core, characteristic of aporphine
alkaloids. The structure features four methoxy groups and a methyl group attached to the
nitrogen atom.

Table 1: Chemical and Physical Properties of (+)-Glaucine
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Property Value Reference(s)
(6aS)-1,2,9,10-tetramethoxy-6-

IUPAC Name methyl-5,6,6a,7-tetrahydro-4H-  PubChem
dibenzo[de,g]quinoline
(S)-(+)-Glaucine, d-Glaucine,

Synonyms Boldine dimethyl ether, PubChem
Glauvent

CAS Number 475-81-0 PubChem

Molecular Formula C21H25NO4 PubChem

Molecular Weight 355.43 g/mol PubChem

Melting Point 120 °C

Optical Rotation

[a]D2° +115° (c = 3 in ethanol)

Stereochemistry

The stereochemistry of glaucine is a critical aspect of its biological activity. The naturally

occurring and more studied form is the dextrorotatory (+)-enantiomer.

o Absolute Configuration: The absolute configuration of the chiral center at position 6a is

designated as (S) according to the Cahn-Ingold-Prelog priority rules. This is reflected in its
full IUPAC name: (6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-

dibenzo[de,g]quinoline.[2]

o Conformation: Spectroscopic studies, including 1H and 13C NMR, have shown that in

solution, the B-ring of (+)-glaucine predominantly adopts an M-conformation.[2] The N-

methyl group is primarily found in an equatorial position.

Spectroscopic Data

The structural elucidation and confirmation of (+)-Glaucine rely on various spectroscopic

techniques.

Table 2: Spectroscopic Data for (+)-Glaucine
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Technique Data Reference(s)

The proton NMR spectrum
exhibits characteristic signals
for the four methoxy groups,
the N-methyl group, aromatic
protons, and the aliphatic
protons of the tetracyclic

H NMR system. Detailed assignments
have been made using 2D
NMR techniques like COSY
and HETCOR. A
comprehensive list of chemical
shifts and coupling constants
is available in specialized

literature.

The carbon NMR spectrum
shows 21 distinct signals
corresponding to the carbon
5C NMR skeleton of glaucine. The
chemical shifts of the methoxy
carbons, aromatic carbons,
and aliphatic carbons have

been fully assigned.

Electrospray ionization (ESI)
mass spectrometry typically
shows a prominent protonated
molecular ion [M+H]* at m/z
Mass Spectrometry ) PubChem
356. Fragmentation patterns
often involve the loss of methyl
groups and retro-Diels-Alder

reactions.

Infrared (IR) Spectroscopy The IR spectrum displays -
characteristic absorption
bands for C-H stretching of

aromatic and aliphatic groups,
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C=C stretching of the aromatic
rings, and C-O stretching of

the methoxy groups.

Experimental Protocols

The following are representative protocols for the isolation, synthesis, and analysis of (+)-
Glaucine. These are generalized procedures and may require optimization for specific
laboratory conditions.

Protocol 1: Isolation of (+)-Glaucine from Glaucium
flavum

This protocol is based on established alkaloid extraction and purification methods.
o Extraction:

o Air-dried and powdered aerial parts of Glaucium flavum are subjected to Soxhlet
extraction with methanol for several hours.

o The methanolic extract is concentrated under reduced pressure to yield a crude residue.
o Acid-Base Extraction:
o The residue is dissolved in a 2% hydrochloric acid solution and filtered.

o The acidic aqueous solution is washed with a non-polar organic solvent (e.g., hexane) to
remove neutral and weakly basic impurities.

o The aqueous layer is then basified to a pH of approximately 8-9 with ammonium
hydroxide.

o The basic solution is extracted multiple times with dichloromethane or chloroform to
extract the alkaloids.

e Purification:
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o The combined organic extracts are dried over anhydrous sodium sulfate and
concentrated.

o The crude alkaloid mixture is purified by column chromatography on silica gel, eluting with
a gradient of chloroform and methanol.

o Fractions are collected and monitored by thin-layer chromatography (TLC).

o Fractions containing pure (+)-Glaucine are combined and the solvent is evaporated. The
resulting solid can be further purified by recrystallization from a suitable solvent system
(e.g., ethanaol).

Protocol 2: Chemoenzymatic Synthesis of (S)-(+)-
Glaucine

This protocol is a simplified representation of modern synthetic strategies that combine
enzymatic and chemical steps for stereoselective synthesis.

Enzymatic Stereoselective Reduction:

o A suitable prochiral precursor, such as a 1-benzyl-3,4-dihydroisoquinoline derivative, is
subjected to asymmetric reduction using an engineered imine reductase (IRED) to
establish the (S)-stereocenter at C-1.

N-Methylation:

o The resulting secondary amine is N-methylated using a suitable methylating agent (e.g.,
formaldehyde and sodium borohydride or an enzymatic approach with an N-
methyltransferase).

Intramolecular Aryl-Aryl Coupling:

o The N-methylated tetrahydroisoquinoline undergoes an intramolecular aryl-aryl coupling
reaction to form the aporphine core. This can be achieved through various methods,
including palladium-catalyzed cross-coupling or photoinduced reactions.

Final Modifications and Purification:
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o Any necessary deprotection or functional group modifications are performed.

o The final product, (S)-(+)-Glaucine, is purified using chromatographic techniques.

Protocol 3: HPLC Quantification of (+)-Glaucine

This protocol outlines a validated method for the quantitative analysis of glaucine in plant
extracts.

e Instrumentation and Conditions:

o HPLC System: A standard HPLC system equipped with a UV or photodiode array (PDA)
detector.

o Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 um particle size).

o Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer
or water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent
(e.g., acetonitrile or methanol).

o Flow Rate: Typically 1.0 mL/min.

o Detection Wavelength: 280-310 nm.

o Column Temperature: Ambient or controlled (e.g., 30 °C).
o Sample and Standard Preparation:

o Standard Solutions: Prepare a stock solution of (+)-Glaucine standard in methanol or a
suitable solvent and perform serial dilutions to create calibration standards.

o Sample Preparation: Extract the plant material with a suitable solvent (e.g., methanol). The
extract may require filtration and dilution before injection.

e Analysis and Quantification:

o Inject the standard solutions to construct a calibration curve of peak area versus
concentration.
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o Inject the sample solutions and determine the peak area of glaucine.

o Quantify the amount of glaucine in the sample by interpolating its peak area on the
calibration curve.

Signaling Pathways and Mechanisms of Action

(+)-Glaucine exerts its pharmacological effects through multiple mechanisms. Two key
pathways are the inhibition of phosphodiesterase 4 (PDE4) and the blockade of L-type calcium
channels.
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Simplified Signaling Pathway of (+)-Glaucine in Bronchial Smooth Muscle
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Caption: Signaling pathway of (+)-Glaucine in smooth muscle.

Experimental Workflow Visualization
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The following diagram illustrates a general workflow for the extraction and purification of (+)-
Glaucine from its natural source.

Workflow for Isolation of (+)-Glaucine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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